REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]2[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][N:9]2[CH:16]=1)=[O:5])C.[OH-].[Na+]>O1CCOCC1.O>[C:14]([C:12]1[CH:11]=[CH:10][N:9]2[CH:16]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=[C:8]2[CH:13]=1)#[N:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
501 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=CC(=C2)C#N)C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stir at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to a solid and acidify with 4 M HCl in dioxane
|
Type
|
CONCENTRATION
|
Details
|
Concentrate again
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=2N(C=C1)C=C(N2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |